Mek1/2-IN-2
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Overview
Description
Mek1/2-IN-2 is a potent and selective inhibitor of the mitogen-activated protein kinase kinase enzymes MEK1 and MEK2. These enzymes are critical components of the RAS-RAF-MEK-ERK signaling pathway, which regulates various cellular functions, including proliferation, survival, and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where the RAS-RAF-MEK-ERK pathway is often dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mek1/2-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of a starting material that undergoes a series of reactions, such as nucleophilic substitution, cyclization, and oxidation, to yield the final product. The reaction conditions often require specific reagents, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
Mek1/2-IN-2 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties .
Scientific Research Applications
Mek1/2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS-RAF-MEK-ERK signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of MEK1/2 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated RAS-RAF-MEK-ERK signaling.
Mechanism of Action
Mek1/2-IN-2 exerts its effects by selectively inhibiting the activity of MEK1 and MEK2 enzymes. This inhibition prevents the phosphorylation and activation of downstream ERK1 and ERK2 proteins, thereby disrupting the RAS-RAF-MEK-ERK signaling pathway. The inhibition of this pathway leads to reduced cell proliferation, increased apoptosis, and impaired tumor growth in cancer cells . The molecular targets of this compound include the ATP-binding sites of MEK1 and MEK2, where it binds and blocks their kinase activity .
Comparison with Similar Compounds
Similar Compounds
Several other MEK inhibitors are similar to Mek1/2-IN-2, including:
Trametinib: An FDA-approved MEK inhibitor used for treating melanoma.
Cobimetinib: Another FDA-approved MEK inhibitor used in combination with other therapies for melanoma.
Selumetinib: Used for treating neurofibromatosis type 1 and other cancers.
Binimetinib: Approved for use in combination with other drugs for treating melanoma.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for MEK1 and MEK2 enzymes. It has shown superior efficacy in preclinical studies compared to other MEK inhibitors, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C28H22ClFN6O |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
2-[4-[8-(2-chloro-4-pyridin-2-yloxyphenyl)-7-fluoroimidazo[4,5-c]quinolin-1-yl]piperidin-1-yl]acetonitrile |
InChI |
InChI=1S/C28H22ClFN6O/c29-23-13-19(37-27-3-1-2-9-32-27)4-5-20(23)21-14-22-25(15-24(21)30)33-16-26-28(22)36(17-34-26)18-6-10-35(11-7-18)12-8-31/h1-5,9,13-18H,6-7,10-12H2 |
InChI Key |
IHBGHGSDVWWJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C2C4=CC(=C(C=C4N=C3)F)C5=C(C=C(C=C5)OC6=CC=CC=N6)Cl)CC#N |
Origin of Product |
United States |
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